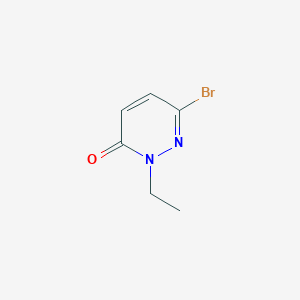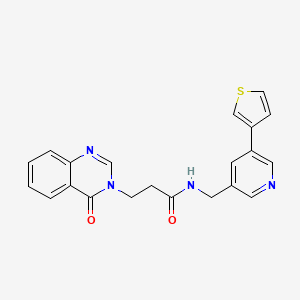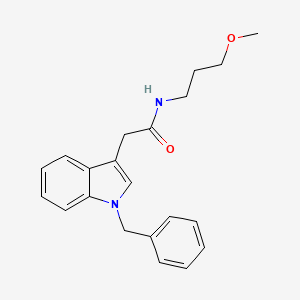
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide, also known as BIA-10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was initially developed as a potential treatment for pain and anxiety disorders. However, during a clinical trial in 2016, it caused severe brain damage in some participants, leading to its withdrawal from development. Despite this, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications.
Wirkmechanismus
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide increases the levels of endocannabinoids, which can lead to reduced pain and inflammation. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have effects on other signaling pathways in the body, including the serotonin and dopamine systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can lead to reduced pain and inflammation. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is its unique structure, which makes it a useful tool for studying the endocannabinoid system and related signaling pathways. Additionally, its potential therapeutic applications make it of interest to researchers studying pain, anxiety, and neurodegenerative diseases. However, its toxicity in humans limits its use in clinical studies, and caution should be taken when working with the compound in the lab.
Zukünftige Richtungen
Despite the withdrawal of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide from clinical development, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications. Future research could focus on developing safer analogs of the compound that retain its therapeutic effects while minimizing its toxicity. Additionally, further studies could investigate the role of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide in the endocannabinoid system and related signaling pathways, as well as its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 2-(1-benzyl-1H-indol-3-yl)acetic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into the final product through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that regulate pain and inflammation. This has led to its investigation as a potential treatment for pain, anxiety, and other disorders. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYIPHZDFVLOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

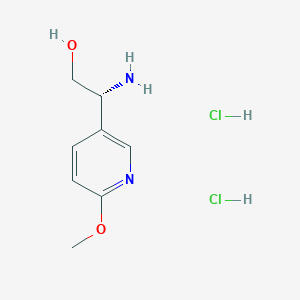


![2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2909241.png)

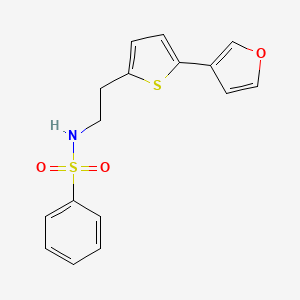
![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)
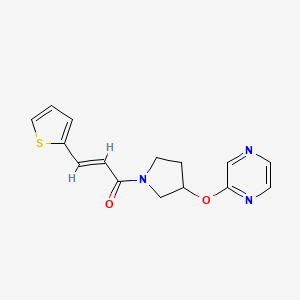
![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)
![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
